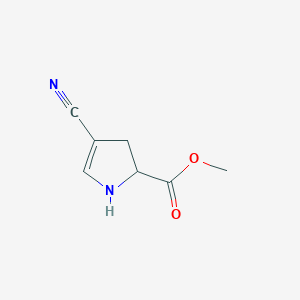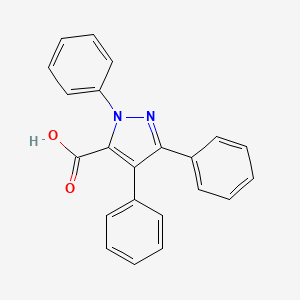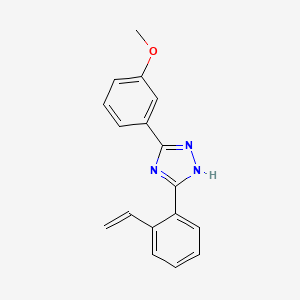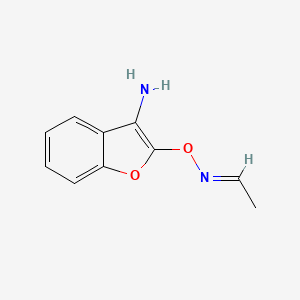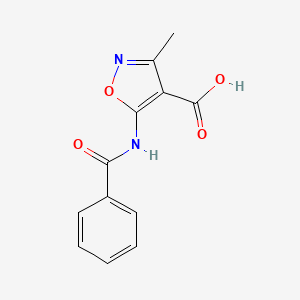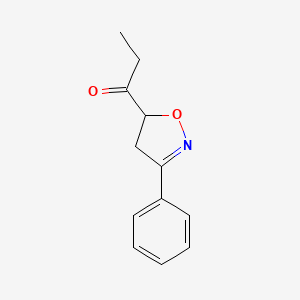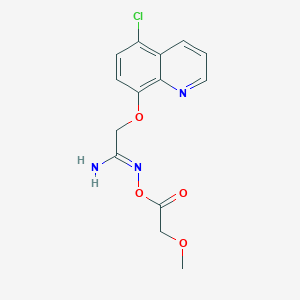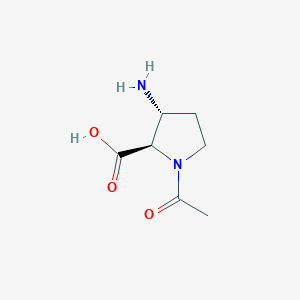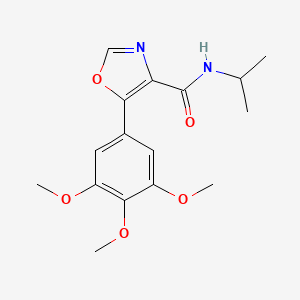![molecular formula C30H35OP B12886127 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a dicyclohexylphosphanyl group, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated phenols and nitrophenols.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition . The compound’s ability to donate and accept electrons makes it effective in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
4-hexylresorcinol: A phenolic compound with additional alkyl groups, used as an antiseptic.
Hydroxycinnamic acids: Plant-derived phenolic compounds with antioxidant properties.
Uniqueness
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is unique due to the presence of the dicyclohexylphosphanyl group, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in specialized applications.
Eigenschaften
Molekularformel |
C30H35OP |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol |
InChI |
InChI=1S/C30H35OP/c31-26-11-9-10-25(22-26)23-18-20-24(21-19-23)29-16-7-8-17-30(29)32(27-12-3-1-4-13-27)28-14-5-2-6-15-28/h7-11,16-22,27-28,31H,1-6,12-15H2 |
InChI-Schlüssel |
SCENXKKMWKRELQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
